molecular formula C10H8N4 B1419971 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile CAS No. 1152889-67-2

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile

Cat. No. B1419971
M. Wt: 184.2 g/mol
InChI Key: AIJXTZSYPLDYIB-UHFFFAOYSA-N
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Description

The compound “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is an intermediate in the synthesis of Letrozole , an antineoplastic .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds like “3-methyl-1H-1,2,4-triazol-5-amine” has been established .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole derivatives has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-methyl-1H-1,2,4-triazol-5-amine” have been reported .

Scientific Research Applications

Antimicrobial Activities

  • Novel derivatives of 1,2,4-triazole, including 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds were found to exhibit significant antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Anticancer Properties

  • Some derivatives of 1,2,4-triazole, related to the 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile structure, have shown promising anticancer properties. Their pharmacological action is associated with the combination of the nitrile groups and the 1,2,4-triazole core, which are significant in drugs like anastrozole and letrozole, known for their anticancer effects (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Corrosion Inhibition

  • In the field of material science, benzimidazole derivatives, which include structures similar to 4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile, have been studied for their effectiveness as corrosion inhibitors. These compounds have shown promising results in protecting metals like mild steel in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).

Antioxidant and Antimicrobial Evaluation

  • A series of 1,2,4-triazole derivatives have been synthesized and tested for their antioxidant and antimicrobial properties. These evaluations have indicated that some compounds within this category exhibit significant radical scavenging and antimicrobial activities (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Molecular Docking Studies

  • Molecular docking studies on 1,2,4-triazole derivatives have provided insights into their potential binding interactions with biological targets. This research is crucial in understanding the molecular basis of their pharmacological activities and designing more effective drugs (Kaczor et al., 2013).

Safety And Hazards

The compound “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is harmful if inhaled or swallowed .

Future Directions

1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJXTZSYPLDYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methyl-1H-1,2,4-triazol-5-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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